

3-Ethyl-4,4-dimethylheptane molecular weight and formula

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Compound of Interest

Compound Name: 3-Ethyl-4,4-dimethylheptane

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An In-depth Technical Guide to **3-Ethyl-4,4-dimethylheptane**

Introduction

3-Ethyl-4,4-dimethylheptane is a saturated, branched-chain alkane. As a specific isomer of undecane, its unique structural arrangement of ethyl and methyl groups on a heptane backbone imparts distinct physicochemical properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed examination of its molecular characteristics, structural elucidation, and its contextual relevance within the broader field of organic and medicinal chemistry. We will explore not just the fundamental properties of this molecule, but also the scientific reasoning behind its potential applications and the methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

The foundation of understanding any chemical entity lies in its precise molecular structure and resulting physical characteristics. The IUPAC name, **3-Ethyl-4,4-dimethylheptane**, explicitly defines its connectivity, distinguishing it from its numerous structural isomers.

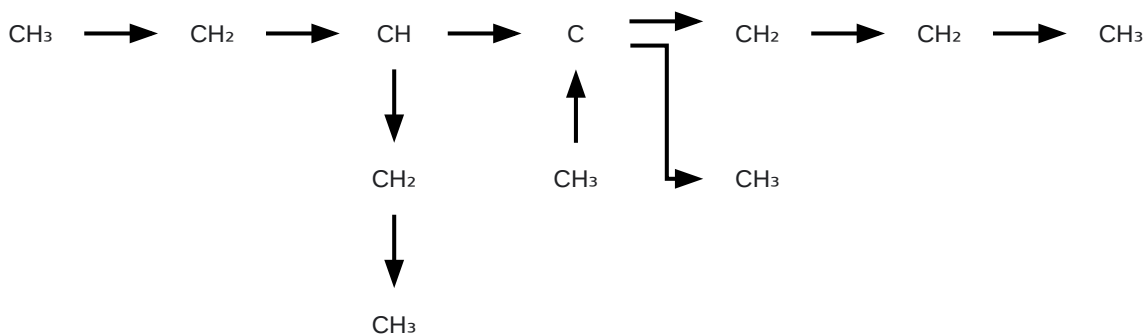
Chemical Structure and Formula

The molecular formula for **3-Ethyl-4,4-dimethylheptane** is $C_{11}H_{24}$ ^{[1][2]}. This formula is consistent with the general formula for alkanes (C_nH_{2n+2}), indicating it is an acyclic, saturated hydrocarbon containing only single bonds^[3].

The structure is derived from its name:

- Heptane: A seven-carbon parent chain.
- 3-Ethyl: An ethyl group ($-\text{CH}_2\text{CH}_3$) is attached to the third carbon of the chain.
- 4,4-dimethyl: Two methyl groups ($-\text{CH}_3$) are located on the fourth carbon.

The numbering of the parent chain is determined by the substituent positions to give the lowest possible locants, with alphabetical priority given to 'ethyl' over 'dimethyl' when numbering choices are equivalent^[4].



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Caption: 2D Structural Representation of **3-Ethyl-4,4-dimethylheptane**.

Molecular Weight and Elemental Composition

The molecular weight and elemental composition are fundamental parameters for quantitative analysis, including mass spectrometry and combustion analysis.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	PubChem[1]
Molecular Weight	156.31 g/mol	PubChem[1][2]
Exact Mass	156.187801 Da	PubChem[1]
Elemental Composition		
Carbon (C)	84.52%	Calculated
Hydrogen (H)	15.48%	Calculated

Isomerism

3-Ethyl-4,4-dimethylheptane is one of 159 structural isomers of undecane (C₁₁H₂₄)[3]. Structural isomerism in alkanes is critical because it significantly affects physical properties such as boiling point, melting point, and density. Increased branching, as seen in this molecule, tends to lower the boiling point compared to its linear isomer (n-undecane) because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces.

Synthesis and Structural Verification

While this specific isomer is not a common commodity, its synthesis and verification would follow established principles of organic chemistry. The protocols described represent a self-validating system, where the synthetic strategy is confirmed by rigorous analytical techniques.

Plausible Synthetic Protocol: A Grignard Approach

A logical and controllable method to construct the carbon skeleton of **3-Ethyl-4,4-dimethylheptane** involves a Grignard reaction to create a tertiary alcohol, followed by deoxygenation.

Step 1: Synthesis of the Grignard Reagent

- React 1-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar) to form propylmagnesium bromide (CH₃CH₂CH₂MgBr).

Step 2: Grignard Reaction with a Ketone

- Select a ketone that will provide the remaining carbon framework upon reaction. In this case, 3-ethyl-4-methylhexan-4-one would be a suitable precursor.
- Add the prepared propylmagnesium bromide solution dropwise to a stirred solution of the ketone in anhydrous ether at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours to ensure complete formation of the magnesium alkoxide intermediate.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl) to hydrolyze the alkoxide, yielding the tertiary alcohol: 3-Ethyl-4,4-dimethylheptan-3-ol.

Step 3: Deoxygenation of the Tertiary Alcohol

- The resulting tertiary alcohol can be converted to the final alkane via a two-step radical deoxygenation (Barton-McCombie deoxygenation) or by conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH_4).

Causality in Experimental Choices: The Grignard reaction is chosen for its reliability in forming carbon-carbon bonds. The use of anhydrous conditions is critical because Grignard reagents are strong bases and will be destroyed by any protic solvent, such as water. The subsequent deoxygenation is necessary to remove the hydroxyl group and produce the target saturated alkane.

Spectroscopic Validation

To confirm the identity of the synthesized product, a combination of spectroscopic methods is essential.

- ^1H NMR Spectroscopy: The proton NMR spectrum would be complex but would show characteristic signals. The two methyl groups at the C4 position would appear as a singlet (6H), being chemically equivalent. The ethyl group at C3 and the propyl chain would show distinct multiplets with integrations corresponding to the number of protons.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively show 11 distinct signals (assuming no accidental equivalence), confirming the total number of carbon atoms. The quaternary carbon at the C4 position would have a low intensity and be significantly downfield compared to other sp³ carbons.
- Mass Spectrometry (MS): Electron ionization MS would show a molecular ion (M⁺) peak at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with stable tertiary carbocations forming prominent fragment ions.

Relevance in Research and Drug Development

While simple alkanes are not typically pharmacologically active, their structural motifs are fundamental in medicinal chemistry for modulating a drug's pharmacokinetic profile.

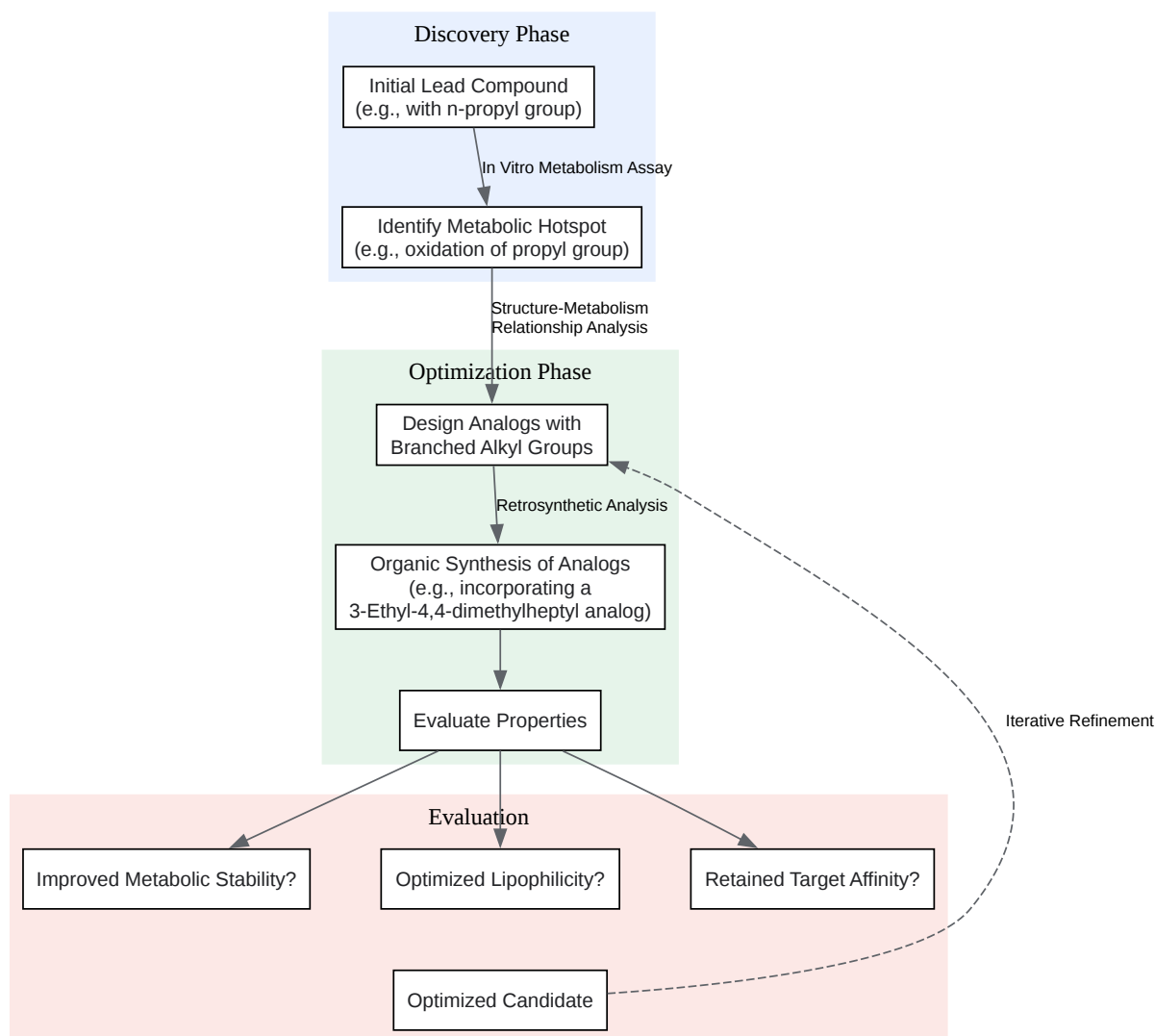
Influence on Lipophilicity and Metabolic Stability

The incorporation of branched alkyl groups, such as the one constituting **3-Ethyl-4,4-dimethylheptane**, is a common strategy in drug design.

- Lipophilicity: Adding hydrocarbon fragments increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. The degree of branching can fine-tune this property.
- Metabolic Stability: The presence of a quaternary carbon, like the C4 atom in this structure, creates steric hindrance. This can shield adjacent, metabolically labile functional groups from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life in the body. Organic chemistry provides the foundational principles for designing and synthesizing these complex organic molecules that form the basis of drugs[5].

Workflow for Lead Optimization

The diagram below illustrates a conceptual workflow where a branched alkyl moiety is introduced to a hypothetical lead compound to improve its drug-like properties. The synthesis of such complex molecules is a rate-limiting factor in drug discovery[6].



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Caption: Conceptual workflow for drug lead optimization using branched alkanes.

Safety and Handling

As with other low-molecular-weight alkanes, **3-Ethyl-4,4-dimethylheptane** is expected to be a volatile and flammable liquid. Standard laboratory safety precautions should be followed:

- Work in a well-ventilated fume hood.
- Keep away from ignition sources (open flames, sparks, hot surfaces).
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

3-Ethyl-4,4-dimethylheptane, with a molecular formula of $C_{11}H_{24}$ and a molecular weight of 156.31 g/mol, serves as an exemplary model of a branched-chain alkane. While its direct applications are limited, its structure provides valuable insights for researchers in physical organic chemistry and medicinal chemistry. The principles governing its synthesis, the techniques for its unambiguous identification, and the strategic use of its structural features in complex molecule design underscore the deep integration of fundamental organic chemistry with applied sciences like drug development.

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